2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one
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Overview
Description
2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of an anthracene moiety attached to a purine base, which imparts unique properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one typically involves the following steps:
Formation of the Anthracene Moiety: The anthracene moiety can be synthesized through various methods, including the Suzuki/Sonogashira cross-coupling reactions.
Attachment to the Purine Base: The anthracene moiety is then attached to the purine base through a series of reactions, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anthracene moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions may produce a variety of functionalized purine derivatives .
Scientific Research Applications
2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one has several scientific research applications, including:
Biology: It is employed in the study of biological processes, including the investigation of enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical processes. The anthracene moiety plays a crucial role in its photophysical properties, enabling its use as a fluorescent probe in imaging studies .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one is unique due to the combination of the anthracene moiety with the purine base. This structural feature imparts distinct photophysical and chemical properties, making it valuable in various scientific applications .
Properties
CAS No. |
721929-42-6 |
---|---|
Molecular Formula |
C20H15N5O |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(anthracen-9-ylmethylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C20H15N5O/c26-19-17-18(23-11-22-17)24-20(25-19)21-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)16/h1-9,11H,10H2,(H3,21,22,23,24,25,26) |
InChI Key |
RFMPQHBNPWLOPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNC4=NC5=C(C(=O)N4)NC=N5 |
Origin of Product |
United States |
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